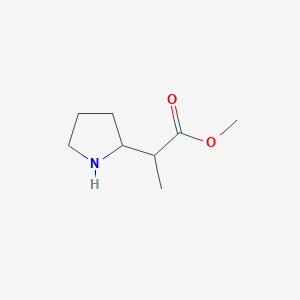

Methyl 2-(pyrrolidin-2-yl)propanoate

描述

Methyl 2-(pyrrolidin-2-yl)propanoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-(pyrrolidin-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methyl acrylate under basic conditions. The reaction typically proceeds via a Michael addition, followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processing, which allows for better control over reaction conditions and improved yields. This method can also facilitate the superheating of solvents, enabling reactions at elevated temperatures that are not possible in traditional batch processes .

化学反应分析

Types of Reactions

Methyl 2-(pyrrolidin-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

科学研究应用

Chemical Properties and Structure

Methyl 2-(pyrrolidin-2-yl)propanoate has the molecular formula and a molecular weight of approximately 157.21 g/mol. Its structure includes a pyrrolidine ring, which is significant for its biological activity and interaction with various biological targets .

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. Its derivatives have shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that compounds derived from this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the growth of HCT-116 colorectal cancer cells through mechanisms involving apoptosis and inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) .

- Tyrosine Kinase Inhibition : The compound has been explored for its ability to inhibit multi-target tyrosine kinase receptors, which are crucial in cancer progression. Novel derivatives have shown significant anti-proliferative effects on various cancer cell lines, suggesting a potential role in targeted cancer therapies .

Neuropharmacology

The pyrrolidine moiety in this compound is associated with various neuropharmacological effects:

- Cognitive Enhancement : Some studies suggest that compounds containing the pyrrolidine structure may enhance cognitive functions and exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where enhancing synaptic plasticity could be beneficial .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing novel compounds with enhanced biological activities:

| Compound | Method of Synthesis | Biological Activity |

|---|---|---|

| Compound A | Condensation with aldehydes | Anticancer (IC50 values < 1 μM) |

| Compound B | DCC coupling with amino acids | VEGFR2 inhibition (95% at IC50 = 17.8 μM) |

| Compound C | Azide coupling procedure | Induction of apoptosis in cancer cells |

This table summarizes various synthetic pathways and their resultant biological activities, highlighting the versatility of this compound as a building block in drug development .

Pharmacological Studies

Pharmacological studies have focused on the safety and efficacy profiles of this compound derivatives:

作用机制

The mechanism by which methyl 2-(pyrrolidin-2-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects .

相似化合物的比较

Similar Compounds

Pyrrolidine: A simpler analog without the ester group.

Methyl 2-pyrrolidone: A related compound with a similar structure but different functional groups.

Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.

Uniqueness

Methyl 2-(pyrrolidin-2-yl)propanoate is unique due to the presence of both the pyrrolidine ring and the ester group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

生物活性

Methyl 2-(pyrrolidin-2-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an ester derived from the reaction between pyrrolidine and methyl 2-bromopropanoate. The synthesis typically involves nucleophilic substitution under basic conditions, employing reagents like sodium hydride or potassium carbonate to facilitate the reaction. The compound can undergo various transformations, including oxidation, reduction, and substitution reactions, leading to derivatives with potentially enhanced biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate the activity of enzymes or receptors, influencing various cellular pathways. For instance, the compound has been investigated for its role as an enzyme inhibitor, which can affect processes such as neurotransmission and metabolic regulation.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to this compound. For example, derivatives have demonstrated cytotoxic effects against various cancer cell lines. One study reported that a related piperidine derivative showed improved cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that this compound and its derivatives may play a significant role in cancer therapy.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Research indicates that similar piperidine-based compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in cholinergic signaling. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function in Alzheimer's patients .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The presence of specific functional groups enhances their antimicrobial efficacy by improving interaction with microbial targets .

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Derivatives showed enhanced cytotoxicity in cancer cell lines compared to standard drugs. |

| Study 2 | Neuroprotective Effects | Inhibition of AChE by piperidine derivatives improved cognitive function in models of Alzheimer's disease. |

| Study 3 | Antimicrobial Activity | Effective against multiple bacterial strains; structural modifications enhanced activity. |

属性

IUPAC Name |

methyl 2-pyrrolidin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(8(10)11-2)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKNTHMQXGPHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487744-67-1 | |

| Record name | methyl 2-(pyrrolidin-2-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。